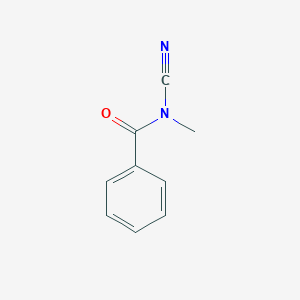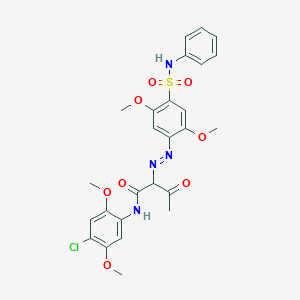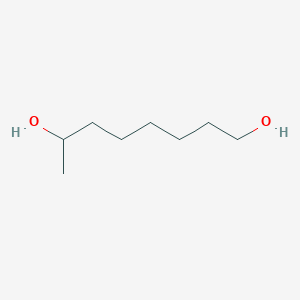
1,7-Octanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Octanediol is a colorless, viscous liquid that belongs to the family of diols. It has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol. 1,7-Octanediol has a wide range of applications, including its use as a chemical intermediate in the production of various polymers, as well as in the synthesis of pharmaceuticals and cosmetics.
作用机制
The exact mechanism of action of 1,7-Octanediol is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
生化和生理效应
Studies have shown that 1,7-Octanediol can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 1,7-Octanediol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1,7-Octanediol is its broad-spectrum antimicrobial activity, which makes it a useful tool for researchers studying the effects of microorganisms on various biological systems. However, one limitation of 1,7-Octanediol is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on 1,7-Octanediol. One area of interest is the development of new antibacterial agents based on the structure of 1,7-Octanediol. Additionally, researchers may investigate the use of 1,7-Octanediol in the development of new biodegradable polymers, which could have significant environmental benefits. Finally, further studies may be conducted to better understand the mechanism of action of 1,7-Octanediol and its potential use in the treatment of inflammatory diseases.
合成方法
1,7-Octanediol can be synthesized through several methods, including the catalytic hydrogenation of adipic acid, the hydration of 1,7-octadiene, and the reduction of 1,7-octanedial. The most commonly used method for the synthesis of 1,7-Octanediol is the hydrogenation of adipic acid, which involves the use of a catalyst such as palladium on carbon.
科学研究应用
1,7-Octanediol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial properties, making it a promising candidate for use in the development of new antibacterial agents. Additionally, 1,7-Octanediol has been investigated for its potential use in the synthesis of biodegradable polymers, which could have significant environmental benefits.
属性
CAS 编号 |
13175-32-1 |
|---|---|
产品名称 |
1,7-Octanediol |
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
octane-1,7-diol |
InChI |
InChI=1S/C8H18O2/c1-8(10)6-4-2-3-5-7-9/h8-10H,2-7H2,1H3 |
InChI 键 |
QUADBKCRXGFGAX-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCO)O |
规范 SMILES |
CC(CCCCCCO)O |
同义词 |
1,7-Octanediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



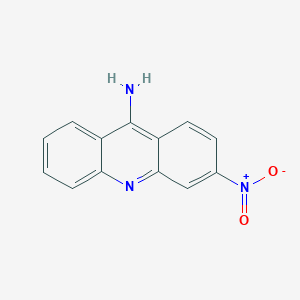
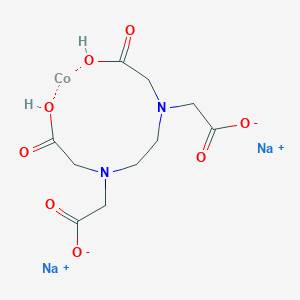
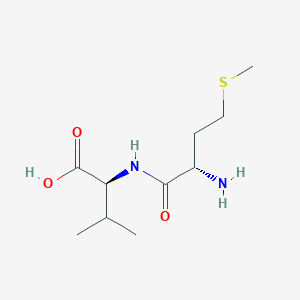
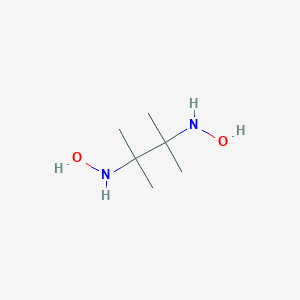
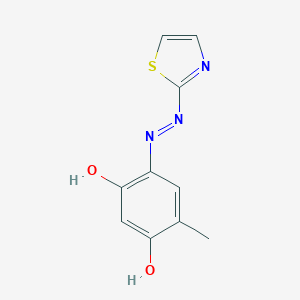
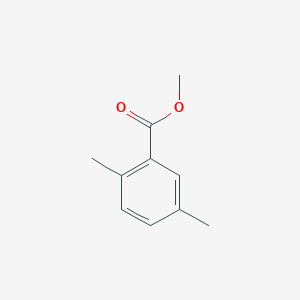
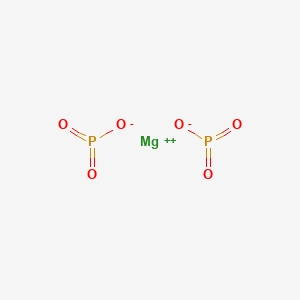
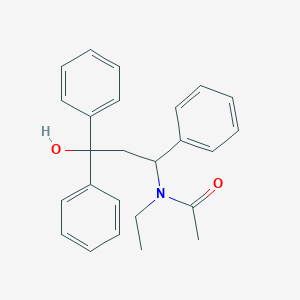
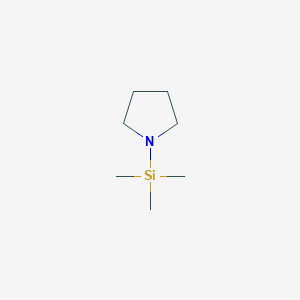
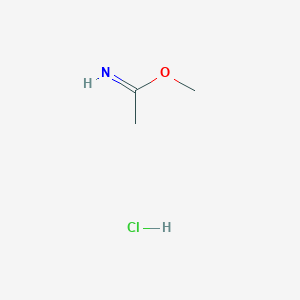
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
